6-Methylene-1-propylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylene-1-propylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cyclohexene derivative characterized by the presence of a methylene group at the 6th position and a propyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene-1-propylcyclohex-1-ene typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using transition metal catalysts to enhance the yield and selectivity of the desired product. The use of high-pressure reactors and continuous flow systems can also improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylene-1-propylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylene-1-propylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methylene-1-propylcyclohex-1-ene involves its interaction with specific molecular targets. The methylene group can participate in electrophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: Lacks the methylene and propyl groups, making it less reactive in certain chemical reactions.
1-Methylcyclohexene: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
6-Methyl-1-propylcyclohex-1-ene: Similar structure but with a methyl group at the 6th position instead of a methylene group.
Uniqueness: 6-Methylene-1-propylcyclohex-1-ene is unique due to the presence of both a methylene and a propyl group, which confer distinct reactivity and interaction profiles compared to its analogs .
Eigenschaften
Molekularformel |
C10H16 |
---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
6-methylidene-1-propylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h8H,2-7H2,1H3 |
InChI-Schlüssel |
AQARTPUQJXNILH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CCCCC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.